Cyanamide, (2,5-dimethylphenyl)-
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Overview
Description
Cyanamide, (2,5-dimethylphenyl)-, is an organic compound characterized by the presence of a cyanamide group attached to a 2,5-dimethylphenyl ring. This compound is part of the broader class of cyanamides, which are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyanamide, (2,5-dimethylphenyl)-, typically involves the reaction of 2,5-dimethylphenylamine with cyanogen bromide (BrCN) under controlled conditionsThe reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the cyanamide group .
Another method involves the use of transition-metal-free N-arylation of cyanamides by diaryliodonium triflates in aqueous media. This method is operationally simple and compatible with mild reaction conditions, making it a preferred choice for synthesizing disubstituted cyanamides .
Industrial Production Methods
Industrial production of cyanamide, (2,5-dimethylphenyl)-, often employs continuous-flow processes for the on-demand generation of cyanogen bromide, which is then used for the cyanation of 2,5-dimethylphenylamine. This method ensures high yields and safety by minimizing the handling of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (2,5-dimethylphenyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles and amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyanamides.
Scientific Research Applications
Cyanamide, (2,5-dimethylphenyl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyanamide, (2,5-dimethylphenyl)-, involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It is known to inhibit enzymes such as cathepsin K and carbonic anhydrase 2, which play crucial roles in biological processes .
Comparison with Similar Compounds
Similar Compounds
Calcium Cyanamide (CaCN₂): Used primarily in agriculture as a fertilizer and soil conditioner.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): An efficient cyanation reagent under transition metal catalytic conditions.
Uniqueness
Cyanamide, (2,5-dimethylphenyl)-, stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .
Properties
CAS No. |
10533-09-2 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-8(2)9(5-7)11-6-10/h3-5,11H,1-2H3 |
InChI Key |
WUNUYNRRKONUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC#N |
Origin of Product |
United States |
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